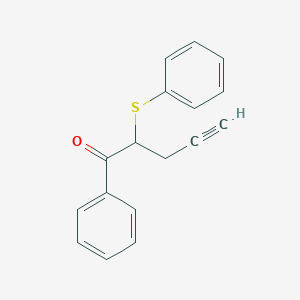
1-Phenyl-2-(phenylsulfanyl)pent-4-yn-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2-(phenylsulfanyl)pent-4-yn-1-one is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(phenylsulfanyl)pent-4-yn-1-one typically involves the reaction of phenylacetylene with phenylsulfanyl compounds under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where phenylacetylene is reacted with a phenylsulfanyl halide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-Phenyl-2-(phenylsulfanyl)pent-4-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Phenyl-2-(phenylsulfanyl)pent-4-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Phenyl-2-(phenylsulfanyl)pent-4-yn-1-one involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in cycloaddition reactions, forming covalent bonds with biological molecules. Additionally, the phenylsulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
1-Phenyl-4-penten-1-yne: Similar structure but lacks the phenylsulfanyl group.
1-Phenyl-1-(phenylsulfanyl)-4-penten-2-ol: Contains an additional hydroxyl group.
Phenylacetylene: A simpler alkyne without the phenylsulfanyl group.
Uniqueness
1-Phenyl-2-(phenylsulfanyl)pent-4-yn-1-one is unique due to the presence of both the alkyne and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
| 115464-99-8 | |
分子式 |
C17H14OS |
分子量 |
266.4 g/mol |
IUPAC名 |
1-phenyl-2-phenylsulfanylpent-4-yn-1-one |
InChI |
InChI=1S/C17H14OS/c1-2-9-16(19-15-12-7-4-8-13-15)17(18)14-10-5-3-6-11-14/h1,3-8,10-13,16H,9H2 |
InChIキー |
ZUJCAAAEGFKSOD-UHFFFAOYSA-N |
正規SMILES |
C#CCC(C(=O)C1=CC=CC=C1)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


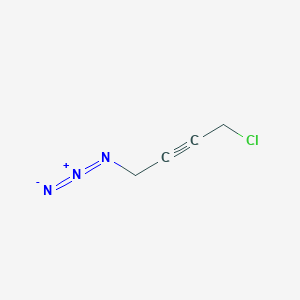
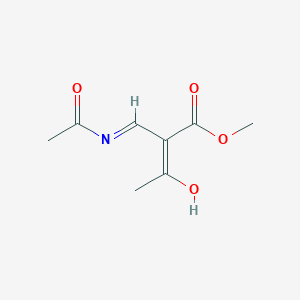
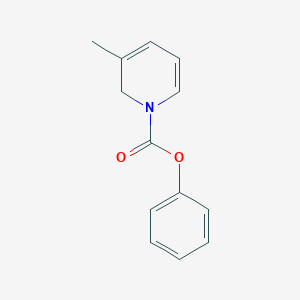
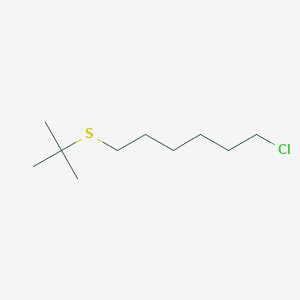

![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/no-structure.png)
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)

![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)
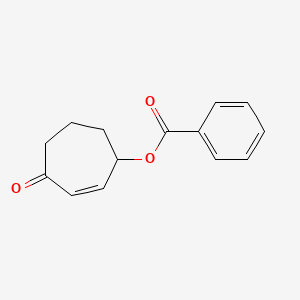
![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)
